Cas no 2229232-54-4 (3-amino-1-(2-bromo-3-hydroxyphenyl)propan-1-one)
3-amino-1-(2-bromo-3-hydroxyphenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-amino-1-(2-bromo-3-hydroxyphenyl)propan-1-one
- 2229232-54-4
- EN300-1904243
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- Inchi: 1S/C9H10BrNO2/c10-9-6(7(12)4-5-11)2-1-3-8(9)13/h1-3,13H,4-5,11H2
- InChI Key: IJBGTVXQNIMPPN-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CC=1C(CCN)=O)O
Computed Properties
- Exact Mass: 242.98949g/mol
- Monoisotopic Mass: 242.98949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 63.3Ų
3-amino-1-(2-bromo-3-hydroxyphenyl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1904243-0.05g |
3-amino-1-(2-bromo-3-hydroxyphenyl)propan-1-one |
2229232-54-4 | 0.05g |
$948.0 | 2023-09-18 | ||
| Enamine | EN300-1904243-0.1g |
3-amino-1-(2-bromo-3-hydroxyphenyl)propan-1-one |
2229232-54-4 | 0.1g |
$993.0 | 2023-09-18 | ||
| Enamine | EN300-1904243-0.25g |
3-amino-1-(2-bromo-3-hydroxyphenyl)propan-1-one |
2229232-54-4 | 0.25g |
$1038.0 | 2023-09-18 | ||
| Enamine | EN300-1904243-0.5g |
3-amino-1-(2-bromo-3-hydroxyphenyl)propan-1-one |
2229232-54-4 | 0.5g |
$1084.0 | 2023-09-18 | ||
| Enamine | EN300-1904243-1.0g |
3-amino-1-(2-bromo-3-hydroxyphenyl)propan-1-one |
2229232-54-4 | 1g |
$1129.0 | 2023-06-01 | ||
| Enamine | EN300-1904243-2.5g |
3-amino-1-(2-bromo-3-hydroxyphenyl)propan-1-one |
2229232-54-4 | 2.5g |
$2211.0 | 2023-09-18 | ||
| Enamine | EN300-1904243-5.0g |
3-amino-1-(2-bromo-3-hydroxyphenyl)propan-1-one |
2229232-54-4 | 5g |
$3273.0 | 2023-06-01 | ||
| Enamine | EN300-1904243-10.0g |
3-amino-1-(2-bromo-3-hydroxyphenyl)propan-1-one |
2229232-54-4 | 10g |
$4852.0 | 2023-06-01 | ||
| Enamine | EN300-1904243-1g |
3-amino-1-(2-bromo-3-hydroxyphenyl)propan-1-one |
2229232-54-4 | 1g |
$1129.0 | 2023-09-18 | ||
| Enamine | EN300-1904243-5g |
3-amino-1-(2-bromo-3-hydroxyphenyl)propan-1-one |
2229232-54-4 | 5g |
$3273.0 | 2023-09-18 |
3-amino-1-(2-bromo-3-hydroxyphenyl)propan-1-one Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 3-amino-1-(2-bromo-3-hydroxyphenyl)propan-1-one
Comprehensive Overview of 3-amino-1-(2-bromo-3-hydroxyphenyl)propan-1-one (CAS No. 2229232-54-4)
3-amino-1-(2-bromo-3-hydroxyphenyl)propan-1-one, with the CAS number 2229232-54-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of aryl ketones and features a unique combination of functional groups, including an amino group, a bromo substituent, and a hydroxyl group. Its molecular structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery and development.
The growing interest in 3-amino-1-(2-bromo-3-hydroxyphenyl)propan-1-one is driven by its potential applications in medicinal chemistry. Researchers are exploring its role as a building block for targeted therapies, especially in the context of neurodegenerative diseases and inflammatory conditions. The presence of both electron-withdrawing and electron-donating groups in its structure allows for versatile reactivity, enabling its use in multistep synthetic pathways.
One of the most frequently searched questions related to this compound is: "What are the synthetic routes for 3-amino-1-(2-bromo-3-hydroxyphenyl)propan-1-one?" The answer lies in its preparation via Friedel-Crafts acylation followed by bromination and amination steps. The compound's CAS number 2229232-54-4 is often used as a unique identifier in chemical databases and patent literature, making it easier for researchers to locate relevant studies.
In the context of green chemistry, there is increasing demand for sustainable synthesis methods of compounds like 3-amino-1-(2-bromo-3-hydroxyphenyl)propan-1-one. Recent advancements focus on minimizing hazardous byproducts and optimizing catalytic processes. This aligns with the broader trend of environmentally friendly chemical production, which is a hot topic among both academia and industry professionals.
The compound's physicochemical properties are also a subject of interest. Its solubility in polar solvents, melting point, and stability under various conditions are critical parameters for its handling and application. These properties are often queried in scientific forums and material safety data sheets, highlighting the need for accurate and accessible data.
Another area of exploration is the structure-activity relationship (SAR) of 3-amino-1-(2-bromo-3-hydroxyphenyl)propan-1-one. By modifying its functional groups, researchers aim to enhance its bioavailability and target specificity. This approach is particularly relevant in the development of small-molecule inhibitors and enzyme modulators, which are pivotal in modern drug design.
From an analytical chemistry perspective, the characterization of 3-amino-1-(2-bromo-3-hydroxyphenyl)propan-1-one involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure the compound's purity and confirm its structural integrity, which is essential for reproducible research outcomes.
The compound's relevance extends to material science as well. Its aromatic core and functional groups make it a candidate for designing advanced polymers and coordination complexes. This interdisciplinary potential underscores its importance beyond traditional chemical applications.
In summary, 3-amino-1-(2-bromo-3-hydroxyphenyl)propan-1-one (CAS No. 2229232-54-4) is a multifaceted compound with broad applicability in pharmaceutical research, green chemistry, and material science. Its unique structural features and reactivity profile continue to inspire innovative studies, making it a subject of ongoing scientific inquiry.
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